2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride
Description
2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride is a fluorinated azepane derivative characterized by a seven-membered azepane ring substituted with a 2-(trifluoromethyl)phenyl group at the second position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. This compound is cataloged under reference code 10-F675325 by CymitQuimica, highlighting its role as a specialized fluorinated building block in drug discovery .
The trifluoromethyl group (–CF₃) imparts high electronegativity and lipophilicity, which can influence binding affinity to biological targets, metabolic stability, and bioavailability. Such properties are critical in designing central nervous system (CNS) agents, enzyme inhibitors, or receptor modulators.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-7-4-3-6-10(11)12-8-2-1-5-9-17-12;/h3-4,6-7,12,17H,1-2,5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUURXKPXBANRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride typically involves the reaction of 2-(Trifluoromethyl)benzyl chloride with azepane in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepane compounds.
Scientific Research Applications
Chemical Reactions
This compound is versatile in chemical reactivity and can undergo various reactions:
- Oxidation : Converts to corresponding N-oxides using agents like hydrogen peroxide.
- Reduction : Can be reduced to amine derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution : The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Chemistry
2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop new compounds with desired properties.
Biology
In biological research, this compound is studied for its potential biological activity . Preliminary findings suggest interactions with various biomolecules, making it a candidate for further investigation into its pharmacological properties.
Medicine
Research indicates that this compound may have potential therapeutic applications:
- Antidepressant Potential : Some derivatives have shown promise in exhibiting antidepressant effects, potentially offering alternatives to existing treatments.
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest it may stabilize microtubules and reduce tau pathology in models of neurodegenerative diseases.
- Anticancer Activity : Initial studies indicate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it valuable for producing specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Structure Variations: The target compound shares an azepane core with 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane HCl but differs in substituents. The latter’s chloromethylphenoxy group suggests utility in estrogen receptor modulators (e.g., bazedoxifene intermediates), whereas the trifluoromethylphenyl group in the target compound may favor CNS or enzymatic targets .
Impact of Trifluoromethyl (–CF₃) Group: Compared to Benfluorex HCl, which has a –CF₃ group at the para position on phenyl, the target compound’s ortho substitution may sterically hinder interactions with flat binding pockets (e.g., lipid membranes or enzymes). This positional effect could alter pharmacokinetic profiles .
Hydrochloride Salt Utility :
- All listed compounds utilize hydrochloride salts to improve aqueous solubility. For instance, Tranylcypromine HCl leverages this property for oral bioavailability in antidepressant therapies .
Research Findings :
- Metabolic Stability: The –CF₃ group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals like Benfluorex HCl .
- Synthetic Pathways: The target compound is synthesized via methods analogous to other azepane derivatives, such as nucleophilic substitution or reductive amination, followed by HCl salt formation . 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl is produced via etherification and azepane ring closure, emphasizing the versatility of azepane intermediates in drug synthesis .
Challenges and Opportunities :
- The ortho-trifluoromethyl substitution may complicate crystallization, necessitating advanced techniques like SHELXL for structural validation in crystallography .
- Comparative studies using hydrogen-bonding analysis (as in Etter’s graph set theory) could elucidate packing efficiencies and polymorphic behavior relative to analogs like Tranylcypromine HCl .
Biological Activity
2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride is a nitrogen-containing heterocyclic compound characterized by its unique azepane structure and the presence of a trifluoromethyl group. Its molecular formula is C13H17ClF3N, and it has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure
The trifluoromethyl group enhances the compound's lipophilicity , facilitating better penetration through biological membranes. This property is crucial for its interaction with various biomolecules, including enzymes and receptors, which may modulate their activity and lead to significant biological effects.
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.
- Cell Membrane Penetration : The lipophilic nature allows it to cross cell membranes effectively, enhancing its bioavailability.
Pharmacological Applications
Research indicates that this compound shows promise in several therapeutic areas:
- Antidepressant Potential : Preliminary studies suggest that derivatives of this compound exhibit antidepressant effects, potentially offering alternatives to current treatments with fewer side effects.
- Neuroprotective Effects : It has been investigated for neuroprotective properties in models of neurodegenerative diseases, demonstrating the ability to stabilize microtubules and reduce tau pathology in transgenic mouse models .
- Anticancer Activity : Some studies have explored its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Case Studies
- Neurodegenerative Disease Models :
-
Antidepressant Research :
- Investigations into the compound's derivatives revealed significant antidepressant activity in animal models without the common side effects associated with traditional antidepressants. This suggests a favorable safety profile for future clinical applications.
- Cytotoxicity Studies :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
